molecular formula C25H17ClN2O6 B417298 METHYL 4-[5-(2-CHLORO-5-NITROPHENYL)FURAN-2-YL]-2-METHYL-5-OXO-1H,4H,5H-INDENO[1,2-B]PYRIDINE-3-CARBOXYLATE

METHYL 4-[5-(2-CHLORO-5-NITROPHENYL)FURAN-2-YL]-2-METHYL-5-OXO-1H,4H,5H-INDENO[1,2-B]PYRIDINE-3-CARBOXYLATE

Cat. No.: B417298
M. Wt: 476.9g/mol
InChI Key: HESCHJPDMYMPIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-[5-(2-chloro-5-nitrophenyl)-2-furyl]-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 4-[5-(2-CHLORO-5-NITROPHENYL)FURAN-2-YL]-2-METHYL-5-OXO-1H,4H,5H-INDENO[1,2-B]PYRIDINE-3-CARBOXYLATE typically involves multi-step organic reactionsThe reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to maximize yield and purity. The use of continuous flow reactors can also be considered to improve efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[5-(2-chloro-5-nitrophenyl)-2-furyl]-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert nitro groups to amines or to reduce other functional groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines .

Scientific Research Applications

Methyl 4-[5-(2-chloro-5-nitrophenyl)-2-furyl]-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of METHYL 4-[5-(2-CHLORO-5-NITROPHENYL)FURAN-2-YL]-2-METHYL-5-OXO-1H,4H,5H-INDENO[1,2-B]PYRIDINE-3-CARBOXYLATE involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites, inhibiting or activating specific pathways. The exact molecular targets and pathways depend on the specific application and the biological context .

Properties

Molecular Formula

C25H17ClN2O6

Molecular Weight

476.9g/mol

IUPAC Name

methyl 4-[5-(2-chloro-5-nitrophenyl)furan-2-yl]-2-methyl-5-oxo-1,4-dihydroindeno[1,2-b]pyridine-3-carboxylate

InChI

InChI=1S/C25H17ClN2O6/c1-12-20(25(30)33-2)21(22-23(27-12)14-5-3-4-6-15(14)24(22)29)19-10-9-18(34-19)16-11-13(28(31)32)7-8-17(16)26/h3-11,21,27H,1-2H3

InChI Key

HESCHJPDMYMPIQ-UHFFFAOYSA-N

SMILES

CC1=C(C(C2=C(N1)C3=CC=CC=C3C2=O)C4=CC=C(O4)C5=C(C=CC(=C5)[N+](=O)[O-])Cl)C(=O)OC

Canonical SMILES

CC1=C(C(C2=C(N1)C3=CC=CC=C3C2=O)C4=CC=C(O4)C5=C(C=CC(=C5)[N+](=O)[O-])Cl)C(=O)OC

Origin of Product

United States

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